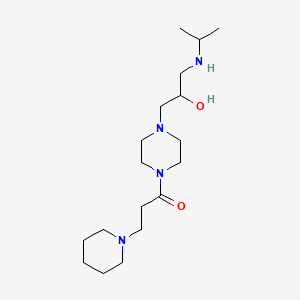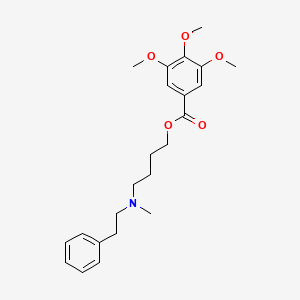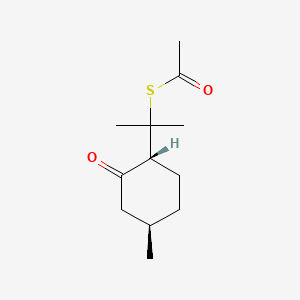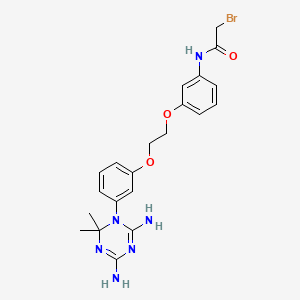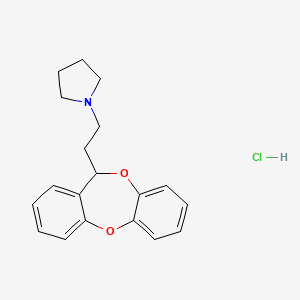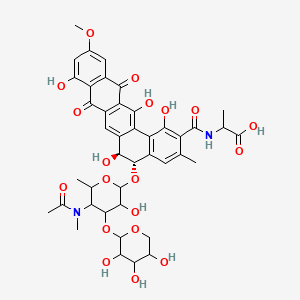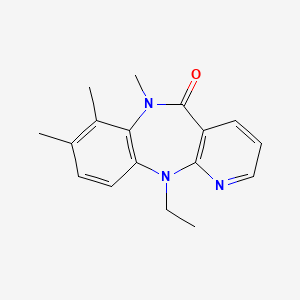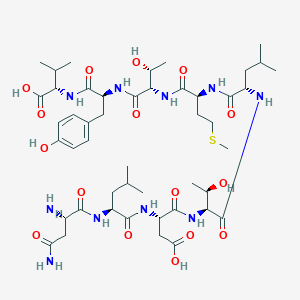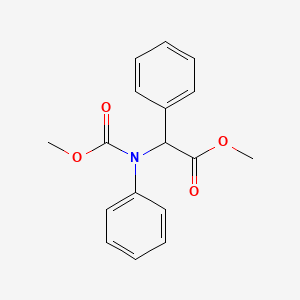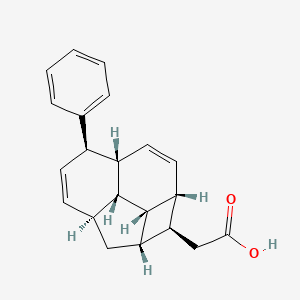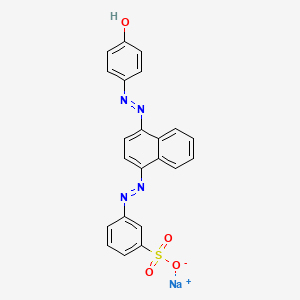
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate is an aromatic azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves the azo coupling reaction. This reaction entails the coupling of diazonium salts with activated aromatic compounds. The classical methods for synthesizing azo compounds include the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines, and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and the concentration of reactants, are meticulously monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds .
Scientific Research Applications
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye and pigment in various chemical processes and products.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic assays.
Industry: Utilized in the production of textiles, plastics, and other materials requiring vibrant coloration.
Mechanism of Action
The mechanism of action of sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate involves its ability to undergo cis-trans isomerization upon exposure to light. This property makes it an excellent candidate for use as a molecular switch in various applications. The compound interacts with molecular targets through its azo group, which can form stable complexes with other molecules, thereby influencing their behavior and activity .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate
- 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts
- 5-((3-carboxy-4-hydroxyphenyl)diazenyl)nicotinic acid
Uniqueness
Sodium 3-((4-((4-hydroxyphenyl)azo)-1-naphthyl)azo)benzenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo reversible cis-trans isomerization under light exposure sets it apart from other similar compounds, making it highly valuable in applications requiring precise control over molecular behavior .
Properties
CAS No. |
68958-98-5 |
|---|---|
Molecular Formula |
C22H15N4NaO4S |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
sodium;3-[[4-[(4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O4S.Na/c27-17-10-8-15(9-11-17)23-25-21-12-13-22(20-7-2-1-6-19(20)21)26-24-16-4-3-5-18(14-16)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1 |
InChI Key |
JERQGCCANBFCPP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


